1-(2,4-Dichloro-3-methylphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves chlorination reactions or the use of chloroacetyl chloride as a reagent. For example, the synthesis of a dichloro-imidazolidin-1-yl-ethanone derivative was achieved by a one-pot reaction between N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride, as described in one of the studies . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,4-Dichloro-3-methylphenyl)ethanone has been investigated using various spectroscopic techniques and density functional theory (DFT) computations. Single crystal X-ray diffraction provides precise geometrical parameters, while vibrational spectroscopy (FTIR and Raman) and NMR offer insights into the functional groups and electronic environment 10. These studies often reveal the presence of intramolecular hydrogen bonding and π-π stacking interactions, which are important for the stability of the crystal structure10.
Chemical Reactions Analysis
The reactivity of such compounds is typically studied through molecular electrostatic potential (MEP) analysis, which identifies potential sites for nucleophilic and electrophilic attacks. For instance, the negative electrostatic potential regions are often localized over the carbonyl group and phenyl rings, indicating sites for electrophilic attack, while positive regions are localized over nitrogen atoms or other electron-rich areas, suggesting sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as thermal stability and melting points, are determined through thermal analysis. For example, a related compound was found to be thermally stable up to 263°C with a melting point of 170°C . Optical properties are studied using UV-Vis-NIR absorption and photoluminescence emission spectra, which can reveal the transparency range and emission characteristics of the material . The chemical properties, including HOMO-LUMO analysis, provide information on charge transfer within the molecule and are used to predict reactivity and potential applications in nonlinear optics . Molecular docking studies suggest that these compounds might exhibit inhibitory activity against various proteins, indicating potential biological applications .
Scientific Research Applications
Fluorescent Chemosensors
1-(2,4-Dichloro-3-methylphenyl)ethanone may have applications in the field of fluorescent chemosensors. For instance, compounds like 4-Methyl-2,6-diformylphenol (DFP), which is structurally related to 1-(2,4-Dichloro-3-methylphenyl)ethanone, have been extensively studied for their capabilities as fluorescent chemosensors. These chemosensors can detect a wide array of analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The presence of formyl groups in compounds like DFP provides ample opportunity to modulate sensing selectivity and sensitivity, thereby paving the way for the development of more sophisticated chemosensors (Roy, 2021).
Environmental Monitoring and Toxicology Studies
The compound's structural similarity to 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, suggests its potential utility in environmental monitoring and toxicology studies. Research focusing on the toxicity, mutagenicity, and environmental impact of 2,4-D could provide insights into the behavior of similar compounds, like 1-(2,4-Dichloro-3-methylphenyl)ethanone, in various ecosystems. Such studies are pivotal in understanding the occupational risks, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).
Endocrine Disruption and Mitochondrial Impact Studies
Compounds like 1,1,1-trichloro-2,2-bis (p-chlorophenyl)-ethane (DDT) and its metabolite 1,1-Dichloro-2,2-bis (p, p'-chlorophenyl) ethylene (DDE), which are structurally related to 1-(2,4-Dichloro-3-methylphenyl)ethanone, have been identified as endocrine disruptors in humans and wildlife. Research in this domain focuses on how exposure to such compounds impacts reproductive and immune systems, with an emphasis on their estrogen-disrupting action and effects on mitochondrial function and apoptosis pathways. This area of research could be relevant for understanding the biological implications of 1-(2,4-Dichloro-3-methylphenyl)ethanone exposure (Burgos-Aceves et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLCSODBACKBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277588 | |
Record name | 1-(2,4-Dichloro-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-3-methylphenyl)ethanone | |
CAS RN |
157652-32-9 | |
Record name | 1-(2,4-Dichloro-3-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157652-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichloro-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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